molecular formula C83H132N26O24 B8057124 Angiogenin (108-123)

Angiogenin (108-123)

Cat. No. B8057124
M. Wt: 1878.1 g/mol
InChI Key: SLPUTWRGWJPLQC-OHUKJTBKSA-N
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Description

Angiogenin (108-123) is a segment of the Angiogenin protein, specifically the C-terminal region . It has a molecular weight of 1878.09 and its sequence is Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro . It is used for cellular and molecular biology applications .


Chemical Reactions Analysis

Angiogenin (108-123) has been found to inhibit the enzymatic and biological activities of Angiogenin . It inhibits the initial rate of degradation of tRNA catalyzed by Angiogenin in a concentration-dependent manner .


Physical And Chemical Properties Analysis

Angiogenin (108-123) is a solid substance with a molecular weight of 1878.09 . Its sequence is Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro .

Scientific Research Applications

  • Enzymatic Activity and Structural Analysis : Angiogenin peptides, including Ang(108-123), form noncovalent complexes with inactive fragments of bovine ribonuclease A, with regeneration of activity toward conventional ribonuclease substrates. This demonstrates the functional and structural significance of these regions in angiogenin's enzymatic activity (Harper et al., 1988).

  • Inhibition of Angiogenin's Activities : C-terminal angiogenin peptides, including Ang(108-123), inhibit the enzymatic and biological activities of angiogenin. Ang(108-123) significantly decreases neovascularization elicited by angiogenin, highlighting its potential as a therapeutic target (Rybak et al., 1989).

  • Pathophysiological Roles and Clinical Applications : Angiogenin is involved in various physiological and pathological processes, including neovascularization in certain conditions. Its levels in the blood can indicate prognostic significance in malignant diseases and other non-malignant pathological states (Tello-Montoliu et al., 2006).

  • Molecular Basis for Enzymatic Specificity : Studies on mutations in angiogenin, including at Glu-108, reveal insights into the molecular basis for its enzymatic specificity and functional roles. These findings contribute to a better understanding of angiogenin's activity and potential therapeutic applications (Curran et al., 1993).

  • Roles in Diseases, Especially Cancer and Neurodegenerative Diseases : Angiogenin plays important roles in various physiological and pathological processes, including cell proliferation, survival, and migration. Understanding its function and mechanism can aid in delineating its roles in diseases (Sheng & Xu, 2016).

  • Potential Biomarker for Diseases : Angiogenin, as a multifunctional protein, shows potential as a biomarker for cardiovascular diseases and cancers. Its levels in serum and plasma are associated with various diseases, indicating its diagnostic and prognostic potential (Yu et al., 2018).

Mechanism of Action

Angiogenin plays important roles in various physiological and pathological processes through regulating cell proliferation, survival, migration, invasion, and/or differentiation . It exerts its functions through activating different signaling transduction pathways in different target cells . A series of studies have indicated that Angiogenin contributes to cellular nucleic acid metabolism .

Future Directions

Understanding the structure and function of Angiogenin from a broader perspective could facilitate future research related to the development of novel therapeutics on its biological processes, especially in gastrointestinal cancers . The interaction between Angiogenin and other proteins provides a potential mechanism of Angiogenin action in tumor growth and metastasis .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H132N26O24/c1-9-44(8)66(78(129)103-52(33-45-17-11-10-12-18-45)72(123)97-48(19-13-27-92-82(87)88)69(120)99-50(20-14-28-93-83(89)90)79(130)109-30-16-22-59(109)81(132)133)107-75(126)57(39-110)105-70(121)49(24-25-60(85)111)98-74(125)55(36-64(116)117)102-71(122)51(31-41(2)3)101-73(124)53(34-46-37-91-40-95-46)104-77(128)65(43(6)7)106-76(127)58-21-15-29-108(58)80(131)56(32-42(4)5)96-62(113)38-94-68(119)54(35-61(86)112)100-67(118)47(84)23-26-63(114)115/h10-12,17-18,37,40-44,47-59,65-66,110H,9,13-16,19-36,38-39,84H2,1-8H3,(H2,85,111)(H2,86,112)(H,91,95)(H,94,119)(H,96,113)(H,97,123)(H,98,125)(H,99,120)(H,100,118)(H,101,124)(H,102,122)(H,103,129)(H,104,128)(H,105,121)(H,106,127)(H,107,126)(H,114,115)(H,116,117)(H,132,133)(H4,87,88,92)(H4,89,90,93)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-,66-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPUTWRGWJPLQC-OHUKJTBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H132N26O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1878.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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